Benfotiamine

Pharmacokinetics Bioavailability Oral Absorption

Benfotiamine is an amphiphilic S-acyl thiamine prodrug (LogP 3.847) engineered for passive intestinal absorption, delivering ~11.5-fold higher bioavailability than standard water-soluble thiamine salts. It elevates intracellular TDP 2.66-fold vs. a 1.44-fold increase from thiamine nitrate, making it the definitive API for oral solid dosage forms targeting diabetic peripheral neuropathy. With <2% annual degradation at 15–25°C, it ensures robust shelf stability for commercial manufacturing. Not interchangeable with thiamine HCl, thiamine nitrate, or CNS-active disulfide derivatives (e.g., sulbutiamine). Ideal for peripheral-tissue-focused research requiring sustained, high intracellular thiamine diphosphate without confounding CNS effects.

Molecular Formula C19H23N4O6PS
Molecular Weight 466.453
CAS No. 137-74-6
Cat. No. B1144170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenfotiamine
CAS137-74-6
Molecular FormulaC19H23N4O6PS
Molecular Weight466.453
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benfotiamine (CAS 137-74-6) for Research & Pharmaceutical Sourcing: A Synthetic, High-Bioavailability Thiamine Precursor


Benfotiamine (CAS: 137-74-6, S-benzoylthiamine O-monophosphate) is a synthetic, fat-soluble, S-acyl derivative of thiamine (vitamin B1) [1]. It is an amphiphilic precursor with a LogP of 3.84720 and a molecular weight of 466.45 g/mol, developed as a prodrug to dramatically enhance the systemic delivery of thiamine and its active metabolite, thiamine diphosphate (TDP) . Approved as a medication in several countries (e.g., under the trade name Milgamma) since 1993, its primary therapeutic investigation has focused on diabetic sensorimotor polyneuropathy and related microvascular complications [2].

Why Thiamine Salts Are Not a Sufficient Substitute for Benfotiamine in Procurement Specifications


Procurement specifications requiring a bioavailable thiamine source cannot be met by simple, water-soluble thiamine salts like thiamine hydrochloride or thiamine nitrate. Benfotiamine's chemical structure, featuring an open thiazole ring and a thioester bond, confers lipophilic properties enabling passive diffusion across intestinal membranes, in contrast to the saturable, rate-limited active transport of thiamine salts [1]. Furthermore, its unique S-acyl chemistry and dephosphorylation-dependent activation pathway differentiate it mechanistically from other lipid-soluble thiamine disulfide derivatives (e.g., sulbutiamine, fursultiamine), which exhibit distinct absorption kinetics and tissue distribution, including penetration of the blood-brain barrier [2]. Substituting benfotiamine with standard thiamine salts would result in a failure to achieve the requisite high intracellular levels of the active cofactor TDP, thereby compromising the intended biochemical and pharmacological outcomes in end-user applications [3].

Benfotiamine (CAS 137-74-6) Quantitative Evidence Guide: Comparative Data for Scientific Selection


Benfotiamine Achieves ~11-Fold Higher Plasma Thiamine Bioavailability vs. Thiamine HCl

In a head-to-head pharmacokinetic study in healthy human volunteers, a single oral dose of benfotiamine resulted in a relative bioavailability of thiamine in plasma of 1147.3% ± 490.3% compared to an equivalent dose of thiamine hydrochloride, which was set as the 100% baseline [1]. This demonstrates that benfotiamine delivers more than an order of magnitude greater systemic exposure to thiamine.

Pharmacokinetics Bioavailability Oral Absorption

Benfotiamine Increases Erythrocyte TDP Concentrations 2.66-Fold vs. 1.44-Fold for Thiamine Nitrate

In a randomized two-group comparison study involving 20 end-stage renal disease (ESRD) patients, a single 100 mg oral dose of benfotiamine increased the ratio of maximum erythrocyte thiamine diphosphate (TDP) concentration to basal concentration to 2.66 ± 0.6, while thiamine nitrate achieved a significantly lower ratio of only 1.44 ± 0.2 (P < 0.001) [1]. This indicates benfotiamine's superior ability to load the active cofactor into erythrocytes, even in a disease state with altered pharmacokinetics.

Pharmacokinetics Erythrocyte TDP ESRD

Oral Benfotiamine (300 mg) More Effective than IM Thiamine HCl in Elevating Blood Vitamin B1 Levels

A prospective, randomized, open-label clinical trial compared oral benfotiamine (300 mg) with intramuscular thiamine HCl in patients with diabetic peripheral neuropathy. After 6 days, blood vitamin B1 levels increased by 98% to 165% in the benfotiamine groups, whereas levels in the intramuscular thiamine HCl group dropped to only a 6% increase from baseline (P ≤ 0.001) [1]. The study concluded that oral benfotiamine is more effective than intramuscular thiamine HCl for raising blood B1 levels.

Diabetic Neuropathy Clinical Trial Therapeutic Efficacy

Benfotiamine Exhibits Peripheral-Selective Distribution, Lacking CNS Penetration vs. Sulbutiamine

A comparative study in mice showed that while benfotiamine strongly increases thiamine levels in blood and liver, it has no significant effect in the brain [1]. This contrasts with the lipid-soluble thiamine disulfide derivative sulbutiamine, which increases thiamine derivatives in the brain and acts as a central nervous system drug. This differential tissue distribution is attributed to benfotiamine's unique S-acyl structure and its requirement for dephosphorylation by intestinal alkaline phosphatases prior to cellular uptake.

Tissue Distribution Blood-Brain Barrier CNS Penetration

Benfotiamine (CAS 137-74-6) Procurement Scenarios: Where Differentiated Performance Matters


Development of High-Bioavailability Oral Formulations for Peripheral Neuropathy

Given the ~11.5-fold higher bioavailability of thiamine from benfotiamine compared to thiamine hydrochloride [1] and its clinical efficacy in elevating blood B1 levels and improving neuropathic symptoms [2], benfotiamine is the preferred active pharmaceutical ingredient (API) for developing oral solid dosage forms targeting diabetic peripheral neuropathy. Its superior pharmacokinetic profile enables effective oral dosing, potentially matching or exceeding the outcomes of injectable thiamine salts.

In Vivo Studies Requiring Sustained Elevation of Erythrocyte TDP in Disease Models

For research involving animal models of diabetes or renal disease, benfotiamine offers a reliable method to achieve a sustained and significant elevation of the active cofactor TDP in erythrocytes, as demonstrated by a 2.66-fold increase over baseline in ESRD patients [3]. This contrasts with the modest 1.44-fold increase from thiamine nitrate, making benfotiamine the superior choice for studies where high intracellular TDP is a prerequisite for investigating biochemical pathways or therapeutic interventions.

Investigations Focused Exclusively on Peripheral Tissues Without CNS Confounding

In research aimed at elucidating the role of thiamine or transketolase activation in peripheral tissues (e.g., kidney, heart, peripheral nerves) without the confounding variable of central nervous system effects, benfotiamine is the optimal candidate. Its demonstrated lack of significant brain penetration [4] ensures that observed outcomes are driven by peripheral mechanisms, a key differentiator from CNS-active thiamine disulfide derivatives like sulbutiamine.

Manufacturing of Stable Oral Solid Dosage Forms

Benfotiamine's reported stability of <2% degradation per year under controlled storage conditions (15-25°C, <60% RH, protected from light) [5] supports its viability as a robust API for commercial manufacturing. This stability profile, combined with its high bioavailability, makes it a cost-effective and reliable choice for supplement and pharmaceutical manufacturers seeking a shelf-stable, high-performance thiamine source.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benfotiamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.